3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as DMPPP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPPP belongs to the pyrazolopyrimidine class of compounds and has been shown to exhibit promising results in various preclinical studies.
Scientific Research Applications
- Recent research reports a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation.
- The compound has been investigated for its effects on skin pigmentation. In a reconstructed skin model (MelanoDerm), topical application of 0.1% UP302 (the compound) resulted in significant skin lightening and decreased melanin production without affecting cell viability or overall tissue histology .
- Actively respiring cells convert water-soluble MTT to an insoluble purple formazan, which can be quantified by optical density. This assay provides insights into redox potential and cellular health .
Catalytic Protodeboronation and Alkene Hydromethylation
Skin Lightening and Melanin Production Inhibition
Cell Viability Assessment Using MTT Assay
properties
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-11(2)19-16-10-13(4)20-18-14(5)17(21-22(16)18)15-8-6-7-12(3)9-15/h6-11,19H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPCYAXBFGNRKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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